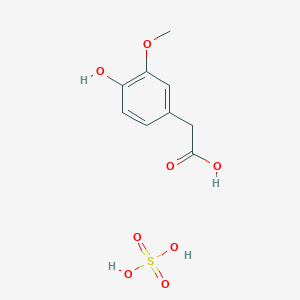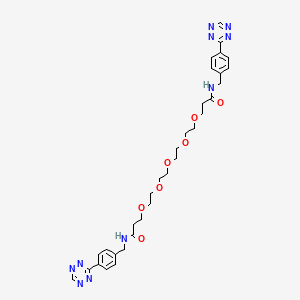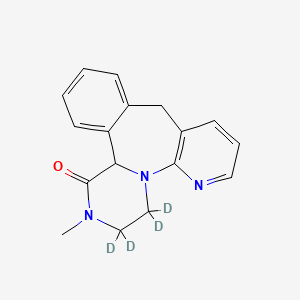
TCO-PEG36-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TCO-PEG36-acid: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long chain and monodisperse nature, which makes it highly suitable for bioconjugation and click chemistry applications .
準備方法
Synthetic Routes and Reaction Conditions
Synthesis: TCO-PEG36-acid is synthesized by reacting a terminal carboxylic acid with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond
Reaction Conditions: The reaction typically occurs at room temperature and does not require the presence of copper or elevated temperatures.
Industrial Production Methods
化学反応の分析
Types of Reactions
Substitution Reactions: TCO-PEG36-acid can undergo substitution reactions with tetrazine-containing compounds, forming stable conjugates through the inverse-electron-demand Diels-Alder (IEDDA) reaction
Amidation Reactions: The terminal carboxylic acid can react with primary amine groups to form amide bonds
Common Reagents and Conditions
Reagents: EDC, DCC, and tetrazine-containing compounds are commonly used in reactions involving this compound
Conditions: These reactions typically occur at room temperature and do not require catalysts or elevated temperatures.
Major Products
科学的研究の応用
Chemistry
Bioconjugation: TCO-PEG36-acid is used in bioconjugation chemistry to modify biomolecules site-specifically and construct functionalized probes.
Biology
Protein Labeling: The compound is used for selective and rapid labeling of proteins in complex biological systems through the IEDDA reaction.
Medicine
Drug Development: This compound is utilized in the development of PROTACs, which are emerging as a novel class of therapeutics for targeted protein degradation.
Industry
作用機序
Mechanism
PROTAC Linker: TCO-PEG36-acid acts as a linker in PROTACs, joining two essential ligands.
Ubiquitin-Proteasome System: The PROTAC molecule facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome.
Molecular Targets and Pathways
類似化合物との比較
Similar Compounds
- TCO-PEG4-acid
- TCO-PEG12-acid
- TCO-PEG24-acid
Comparison
- Chain Length : TCO-PEG36-acid has a longer polyethylene glycol chain compared to TCO-PEG4-acid, TCO-PEG12-acid, and TCO-PEG24-acid, which can influence its solubility and reactivity .
- Reactivity : The longer chain length of this compound provides greater flexibility and distance between the ligands in PROTACs, potentially enhancing their efficacy .
特性
分子式 |
C84H163NO40 |
|---|---|
分子量 |
1827.2 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C84H163NO40/c86-83(87)8-10-89-12-14-91-16-18-93-20-22-95-24-26-97-28-30-99-32-34-101-36-38-103-40-42-105-44-46-107-48-50-109-52-54-111-56-58-113-60-62-115-64-66-117-68-70-119-72-74-121-76-78-123-80-81-124-79-77-122-75-73-120-71-69-118-67-65-116-63-61-114-59-57-112-55-53-110-51-49-108-47-45-106-43-41-104-39-37-102-35-33-100-31-29-98-27-25-96-23-21-94-19-17-92-15-13-90-11-9-85-84(88)125-82-6-4-2-1-3-5-7-82/h1-2,82H,3-81H2,(H,85,88)(H,86,87)/b2-1- |
InChIキー |
XODRNEMODIMODD-UPHRSURJSA-N |
異性体SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
正規SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


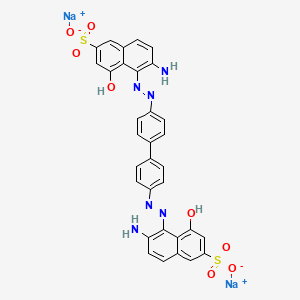
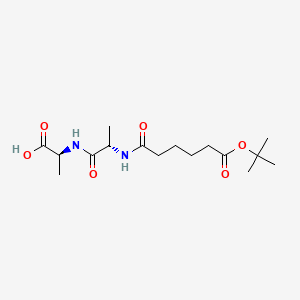
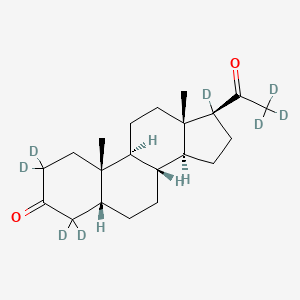
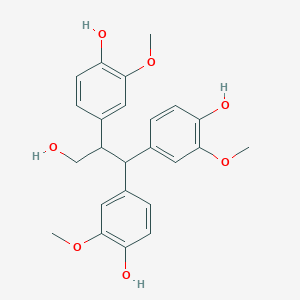
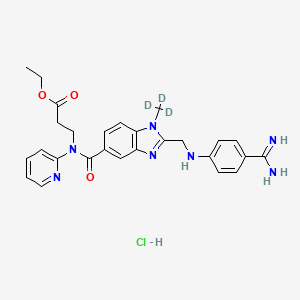
![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)
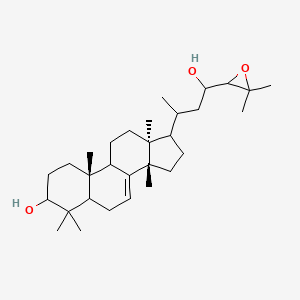
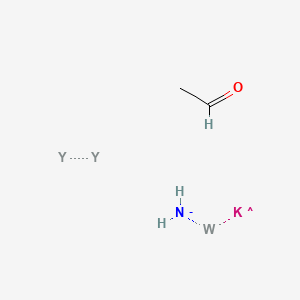
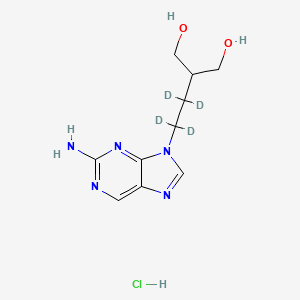
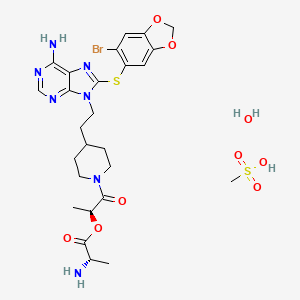
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
